![molecular formula C14H8ClN3OS3 B2442002 5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide CAS No. 476642-16-7](/img/structure/B2442002.png)
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide involves multiple steps, typically starting with the formation of the thiazole ring. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Biginelli Reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to form thiazole derivatives.
Microwave Irradiation: This method accelerates the reaction process and improves yields by providing uniform heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to its biological effects. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase, which are essential for bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiazole Derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiazole and benzothiazole derivatives .
Biological Activity
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a complex organic compound exhibiting significant biological activity. This article synthesizes recent findings on its biological properties, including anticancer, antibacterial, and antioxidant activities.
Chemical Structure and Properties
The compound's structure features a thiophene ring and a carboxamide group, which are critical for its biological interactions. The presence of chlorine and sulfur atoms contributes to its unique reactivity and potential therapeutic effects.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound acts by disrupting microtubule dynamics similar to Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase in Hep3B cancer cell lines .
- IC50 Values : The compound exhibited IC50 values ranging from 5.46 µM to 23 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Efficacy Against Pathogens : It showed significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with activity indices comparable to standard antibiotics like ampicillin .
- Structural Influence : Variations in substituents on the thiophene ring enhanced antibacterial potency, suggesting that structural modifications can optimize efficacy .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays:
- ABTS Assay Results : Compounds derived from thiophene-2-carboxamide showed up to 62% inhibition of ABTS radical cation formation, indicating strong antioxidant activity comparable to ascorbic acid .
Case Studies and Research Findings
Several studies have explored the biological activities of related thiophene derivatives:
- Study on Thiophene Carboxamides : A series of thiophene carboxamide derivatives were synthesized and tested for anticancer activity, revealing that certain modifications significantly improved their potency against Hep3B cells .
- Molecular Docking Studies : Docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression, suggesting mechanisms for its anticancer effects .
Data Tables
Properties
IUPAC Name |
5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS3/c1-6-16-11-8(20-6)3-2-7-12(11)22-14(17-7)18-13(19)9-4-5-10(15)21-9/h2-5H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDLHZMRALNPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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